2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol
CAS No.: 101725-90-0
VCID: VC20740542
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol - 101725-90-0](/images/no_structure.jpg)
Description |
2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is a chemical compound characterized by its unique structure, which includes an adamantane moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and distinctive properties. Chemical Identification
StereochemistryThe stereochemistry of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol is significant for its biological activity. The configuration around the chiral centers influences its pharmacological properties. Synthetic RoutesThe synthesis of 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol typically involves multi-step organic reactions that build upon the adamantane framework while introducing the hydroxy and propanolic substituents. Potential ApplicationsThis compound has potential applications in:
Research FindingsRecent studies have explored the biological activities associated with compounds similar to 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol, focusing on: Biological ActivityResearch indicates that compounds with adamantane structures may exhibit antiviral properties and potentially influence neurological pathways due to their ability to interact with specific receptors. Toxicological StudiesToxicological assessments are crucial for understanding the safety profile of this compound in medicinal applications. Preliminary data suggest low toxicity levels, but further studies are necessary to confirm these findings. |
---|---|
CAS No. | 101725-90-0 |
Product Name | 2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol |
Molecular Formula | C16H28O2 |
Molecular Weight | 252.39 g/mol |
IUPAC Name | 2-[3-(2-hydroxypropan-2-yl)-1-adamantyl]propan-2-ol |
Standard InChI | InChI=1S/C16H28O2/c1-13(2,17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(3,4)18/h11-12,17-18H,5-10H2,1-4H3 |
Standard InChIKey | IZDGERAJICQHIQ-UHFFFAOYSA-N |
SMILES | CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O |
Canonical SMILES | CC(C)(C12CC3CC(C1)CC(C3)(C2)C(C)(C)O)O |
PubChem Compound | 4260717 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume